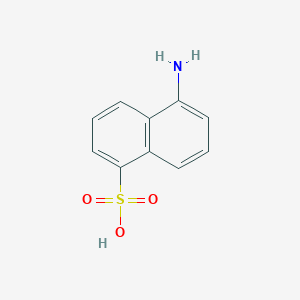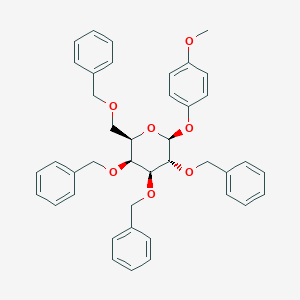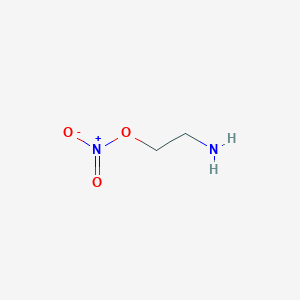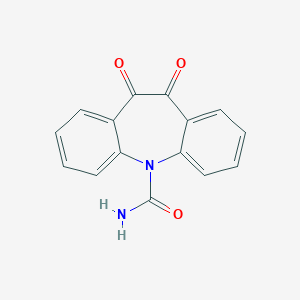
5-Amino-1-naphthalenesulfonic acid
Overview
Description
1-Naphthylamine-5-sulfonic acid is an organic compound belonging to the class of 1-naphthalene sulfonates. It features a naphthalene moiety with a sulfonic acid group at the 1-position and an amine group at the 5-position. This compound is known for its applications in various fields, including dye manufacturing and scientific research .
Mechanism of Action
Target of Action
5-Amino-1-naphthalenesulfonic acid, also known as Laurent’s acid , is a compound derived from naphthalene substituted by an amino and sulfonic acid groups . It is primarily used as a precursor to dyes . .
Mode of Action
It is known that the compound can undergo a bucherer reaction, which involves heating with anilinium salts to give a n-phenyl derivative . This derivative is a precursor to Acid Blue 113, a dye .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of dyes . The compound is a precursor to various dyes, and its biochemical role is likely related to this function .
Result of Action
The primary result of the action of this compound is the production of dyes . The compound serves as a precursor in the synthesis of various dyes, including Acid Blue 113 . .
Biochemical Analysis
Biochemical Properties
5-Amino-1-naphthalenesulfonic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is involved in the synthesis of azo dyes, where it reacts with diazonium salts to form colored compounds . The interaction with enzymes such as sulfonatase can lead to the cleavage of the sulfonic acid group, altering the compound’s properties and reactivity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can act as a fluorophore, which means it can be used to label and track cellular components in fluorescence microscopy . This property allows researchers to study the dynamics of cellular processes and the localization of specific proteins within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to proteins and enzymes, leading to inhibition or activation of their functions. For example, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity . Studies have shown that high doses of the compound can cause adverse effects, such as oxidative stress and damage to cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthylamine-5-sulfonic acid can be synthesized through a multi-step process involving sulfonation and amination reactions. The process typically begins with the sulfonation of naphthalene using sulfuric acid to produce 1-naphthalene sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to form 1-sulfonic acid group 8-nitronaphthalene. Finally, the nitro group is reduced using iron powder and water vapor to yield 1-naphthylamine-5-sulfonic acid .
Industrial Production Methods: In industrial settings, the production of 1-naphthylamine-5-sulfonic acid follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthylamine-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-naphthoquinone.
Reduction: Reduction of the nitro group in intermediates to form the amine group.
Substitution: The sulfonic acid group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid is commonly used for oxidation reactions.
Reducing Agents: Iron powder and water vapor are used for reduction reactions.
Sulfonation Reagents: Sulfuric acid is used for the initial sulfonation step.
Major Products:
1-Naphthoquinone: Formed through oxidation.
1-Naphthylamine-5-sulfonic acid: The primary product of the reduction and sulfonation reactions.
Scientific Research Applications
1-Naphthylamine-5-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in fluorescence assays to study protein interactions and conformational changes.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes for textiles and other materials .
Comparison with Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye manufacturing.
2-Naphthylamine: Another naphthalene derivative with similar applications.
1-Naphthol: A hydroxylated derivative of naphthalene used in organic synthesis.
Uniqueness: 1-Naphthylamine-5-sulfonic acid is unique due to the presence of both sulfonic acid and amine groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in multiple types of reactions and its role as an intermediate in dye synthesis highlight its importance in both research and industry .
Properties
IUPAC Name |
5-aminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAQOYOSRJXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058911 | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-89-9 | |
| Record name | Laurent acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylamine-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthylamine-5-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laurent acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laurent acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLAMINE-5-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70WC365OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-Amino-1-naphthalenesulfonic acid be broken down by microorganisms?
A1: Yes, research suggests that certain bacteria can utilize this compound as a sulfur source for growth. Studies have shown that microorganisms like Pseudomonas sp. can cleave the sulfonate group from this compound, yielding 5-amino-1-naphthol as a product. This desulfonation process incorporates an oxygen atom from molecular oxygen into the molecule. []
Q2: How is this compound typically detected and quantified in complex mixtures?
A2: A sensitive method for determining this compound in seawater samples involves a combination of molecularly imprinted stir bar sorptive extraction (MISBSE) and spectrophotometry. [] This technique utilizes a specially designed stir bar coated with a polymer imprinted with this compound. This allows for selective extraction and preconcentration of the compound from the sample matrix, improving the sensitivity and accuracy of the spectrophotometric measurement.
Q3: Can this compound be used as a building block for synthesizing other compounds?
A3: Yes, this compound serves as a starting material for the synthesis of more complex molecules. For instance, it can be transformed into 5-chloro-1-naphthalene sulfoalanine through a multistep synthesis involving diazotization, halogenation, chlorosulfonation, and acylation reactions. [] This highlights its versatility as a chemical precursor.
Q4: What is known about the environmental fate of this compound?
A4: While the provided research focuses on microbial desulfonation of this compound, [] further investigation is needed to fully understand its environmental persistence, degradation pathways, and potential impact on ecosystems. Determining the compound's ecotoxicological profile and exploring strategies for its mitigation or biodegradation would be valuable for assessing its long-term environmental implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)

![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)


![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)






